molecular formula C19H20BrN3O3S B2628065 N-(4-bromo-2-methylphenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252850-75-1

N-(4-bromo-2-methylphenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B2628065
CAS No.: 1252850-75-1
M. Wt: 450.35
InChI Key: BNLAWOWZGDZRMI-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thienopyrimidine core, a bromo-substituted phenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials, such as thiourea and a β-keto ester, under acidic or basic conditions to form the thienopyrimidine ring.

    Acetamide Formation: The final step involves the acylation of the thienopyrimidine derivative with an appropriate acylating agent, such as acetic anhydride, to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thienopyrimidine core, which can alter its electronic properties.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Acylation: Acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized thienopyrimidine derivatives.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

Chemistry

In chemistry, N-(4-bromo-2-methylphenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its thienopyrimidine core is known for its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and polymers, due to its electronic properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets. The thienopyrimidine core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in inflammation or cell proliferation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(4-bromo-2-methylphenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide stands out due to its specific substitution pattern and the presence of the butyl group, which can influence its biological activity and chemical reactivity. This unique structure allows for distinct interactions with molecular targets, potentially leading to novel therapeutic applications.

Biological Activity

N-(4-bromo-2-methylphenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a thienopyrimidine core. Its molecular formula is C18H20BrN3O3SC_{18}H_{20}BrN_3O_3S with a molecular weight of approximately 426.34 g/mol. The presence of the bromo and methyl groups on the phenyl ring enhances its biological activity by influencing its interaction with biological targets.

Research indicates that compounds with similar structural motifs exhibit diverse biological activities primarily through:

  • Enzyme Inhibition : Many thienopyrimidine derivatives act as inhibitors for various kinases and enzymes involved in cancer progression.
  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains by disrupting their metabolic pathways.

The specific mechanism for this compound remains to be fully elucidated but is likely related to these established pathways.

Anticancer Activity

A notable study on a related thienopyrimidine compound demonstrated significant anticancer effects against leukemia cell lines. The compound inhibited cell proliferation with an IC50 value in the low micromolar range (0.5 - 1.5 µM), suggesting potential for further development as an anticancer agent .

Antimicrobial Effects

In vitro studies have shown that thienopyrimidine derivatives possess antimicrobial properties. For instance, compounds similar to this compound were tested against Staphylococcus aureus and Escherichia coli, displaying effective inhibition at concentrations ranging from 10 to 50 µg/mL .

Data Table: Biological Activity Summary

Activity Target IC50/Minimum Inhibitory Concentration
AnticancerLeukemia cell lines0.5 - 1.5 µM
AntimicrobialStaphylococcus aureus10 - 50 µg/mL
AntimicrobialEscherichia coli10 - 50 µg/mL

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O3S/c1-3-4-8-22-18(25)17-15(7-9-27-17)23(19(22)26)11-16(24)21-14-6-5-13(20)10-12(14)2/h5-7,9-10,17H,3-4,8,11H2,1-2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAAXGHDLJKMBS-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=C(C=C(C=C3)Br)C)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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